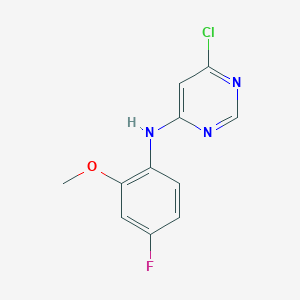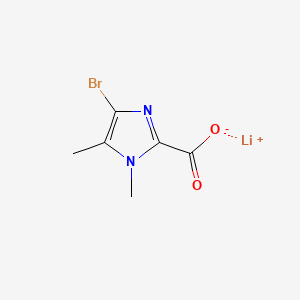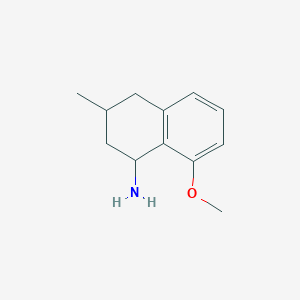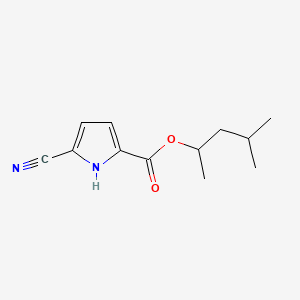
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methylpentan-2-ol with 5-cyano-1H-pyrrole-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrrole derivatives .
Scientific Research Applications
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound has similar structural features but includes bromine atoms, which can influence its reactivity and applications.
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate:
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound includes formyl and dimethyl groups, which can alter its reactivity and applications compared to this compound.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)6-9(3)16-12(15)11-5-4-10(7-13)14-11/h4-5,8-9,14H,6H2,1-3H3 |
InChI Key |
BSROFZSKHPNYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1=CC=C(N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
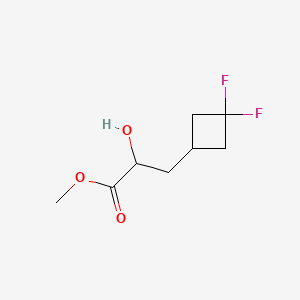
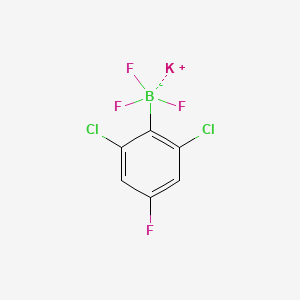
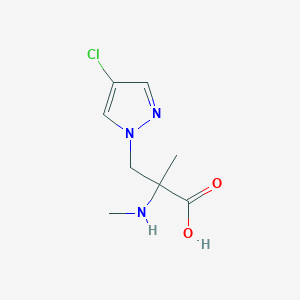
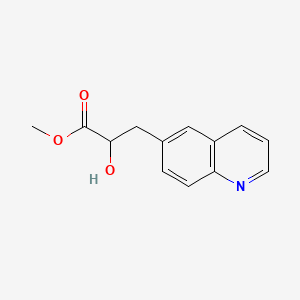
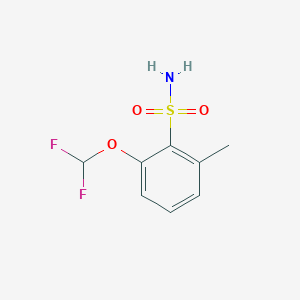
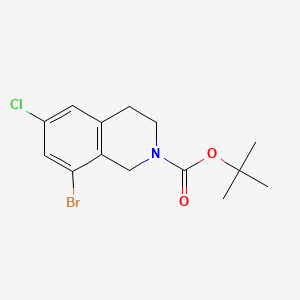
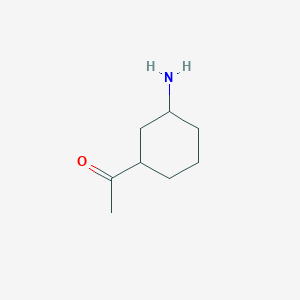
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)

